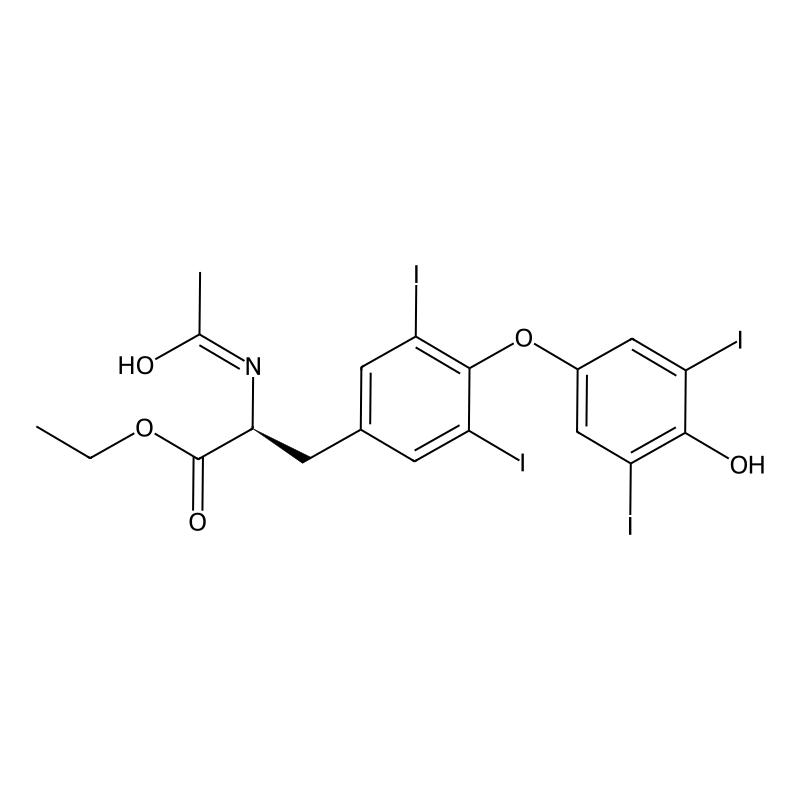

N-Acetyl L-Thyroxine Ethyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Protease and Esterase Studies

Field: Biochemistry and Enzymology

Application Summary: “N-Acetyl-L-tyrosine ethyl ester” is used as a substrate in the detection, differentiation, and characterization of various proteases and esterases .

Methods of Application: This compound is used in ligand binding assays, where it serves as a substrate for the enzymes being studied .

Results or Outcomes: The results of these studies can vary widely, as they depend on the specific protease or esterase being studied. The use of “n-acetyl-l-tyrosine ethyl ester” as a substrate can help researchers understand the activity and specificity of these enzymes .

Polymer Science

Field: Polymer Chemistry

Application Summary: “N-Acetyl-L-tyrosine ethyl ester” has been used in the copolymerization of ethylene and N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters .

Methods of Application: This compound was synthesized by the reaction of vinyl bromides with N-acetyl-L-tyrosine ethyl ester. The resulting product was then used in a copolymerization reaction with ethylene, catalyzed by a titanium complex .

Results or Outcomes: The copolymerization resulted in a polymer with a high average molecular weight of 2.85 × 10^5 g/mol and a high incorporation ratio of N-acetyl-O-(but-3-enyl)-L-tyrosine ethyl ester of 2.65 mol% within the copolymer chain . The insertion of the polar comonomer into a copolymer chain can effectively improve the hydrophilicity of a copolymer .

Transesterification Reactions

Field: Organic Chemistry

Application Summary: “N-Acetyl-L-tyrosine ethyl ester” has been used as a substrate in transesterification reactions with 1 M propan-1-ol catalyzed by Carlsberg protease protein-coated microcrystals (PCMC) .

Methods of Application: The compound is used in a reaction with 1 M propan-1-ol in the presence of Carlsberg protease protein-coated microcrystals .

Results or Outcomes: The performance of the Carlsberg protease protein-coated microcrystals in the transesterification reaction was tested using this compound as a substrate .

Cross-Linked Crystals (CLECs) Activity Screening

Field: Biochemistry

Application Summary: “N-Acetyl-L-tyrosine ethyl ester” has been used as a substrate for cross-linked crystals (CLECs) of subtilisin activity screening .

Methods of Application: The compound is used in a reaction with cross-linked crystals of subtilisin .

Results or Outcomes: The activity of the cross-linked crystals of subtilisin was screened using this compound as a substrate .

N-Acetyl L-Thyroxine Ethyl Ester is a synthetic derivative of L-Thyroxine, which is a hormone produced by the thyroid gland. This compound is characterized by the presence of an acetyl group and an ethyl ester moiety, which enhance its lipophilicity and potentially alter its biological activity compared to the parent compound. The molecular formula for N-Acetyl L-Thyroxine Ethyl Ester is C19H17I4NO5, and it has been studied for various pharmacological applications due to its thyroid hormone-like properties .

- Esterification: The reaction of an acid with an alcohol to form an ester and water. This is relevant in the synthesis of the compound itself.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved, releasing the parent L-Thyroxine and ethanol.

- Oxidation: The compound can undergo oxidation reactions to form different derivatives, which may exhibit varying biological activities .

Several methods have been developed for synthesizing N-Acetyl L-Thyroxine Ethyl Ester:

- Acetylation of L-Thyroxine: This involves reacting L-Thyroxine with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetyl group.

- Esterification Reaction: The resultant N-Acetyl L-Thyroxine can then be reacted with ethanol in the presence of an acid catalyst to form the ethyl ester .

- Improved Synthesis Techniques: Recent advancements have focused on optimizing yields and purity through controlled reaction conditions and purification processes .

N-Acetyl L-Thyroxine Ethyl Ester has several potential applications:

- Pharmaceutical Development: It serves as a precursor in the synthesis of more complex thyroid hormone analogs for therapeutic use.

- Research Tool: The compound can be used in studies investigating thyroid hormone mechanisms and their effects on metabolism.

- Potential Therapeutic Agent: Due to its similarity to natural thyroid hormones, it may find applications in treating thyroid-related disorders .

Interaction studies involving N-Acetyl L-Thyroxine Ethyl Ester have primarily focused on its binding affinity to thyroid hormone receptors and its metabolic pathways. Research indicates that modifications in the structure (such as acetylation) can influence receptor binding dynamics and subsequent biological effects. Additionally, studies examining its interactions with other biomolecules are essential for understanding its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with N-Acetyl L-Thyroxine Ethyl Ester. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| L-Thyroxine | Contains two iodine atoms; no acetyl or ethyl | Natural thyroid hormone; direct metabolic effects |

| N-Acetyl L-Tyrosine | Acetyl group on tyrosine; no ethyl group | Used in peptide synthesis; less potent than thyroid hormones |

| N-Benzoyl L-Thyroxine | Benzoyl group instead of acetyl | Potentially different receptor interactions |

| N-Acetyl-L-Triiodothyronine | Triiodinated form of thyronines | More potent than N-acetyl derivatives; directly affects metabolism |

N-Acetyl L-Thyroxine Ethyl Ester's unique combination of acetylation and ethyl esterification potentially alters its solubility and receptor interaction profile compared to these similar compounds, making it a subject of interest in both pharmaceutical research and therapeutic applications .

Table 1: Molecular Properties of N-Acetyl L-Thyroxine Ethyl Ester

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇I₄NO₅ |

| Molecular Weight (g/mol) | 846.96 |

| CAS Registry Number | 30804-52-5 |

| Chemical Name (IUPAC) | ethyl (2R)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

| Exact Mass | 846.72900 |

| Polar Surface Area (Ų) | 88.35 |

| LogP Value | 6.05350 |

Aromatic Ring Systems

The aromatic framework of N-Acetyl L-Thyroxine Ethyl Ester consists of two distinct phenyl rings connected through an ether bridge, forming a diphenyl ether system that serves as the structural backbone of the molecule [10] [12]. The inner ring, derived from the original tyrosine residue, maintains near-perfect planarity despite bearing two iodine substituents at the 3- and 5-positions [28] [33]. Crystallographic studies of related thyroid hormone structures reveal that the inner ring exhibits minimal deviation from planarity, with typical deviations of less than 0.02 Å from the mean plane [35].

The outer ring system displays exceptional planarity with virtually no distortion, providing a stable platform for the phenolic hydroxyl group at the 4'-position [31] [33]. The inter-ring dihedral angle between the two aromatic planes approximates 90 degrees, establishing a skewed conformation that positions the iodine substituents in an optimal spatial arrangement [28] [30]. This skewed configuration is critical for maintaining the proper three-dimensional geometry required for biological activity, as the aromatic rings adopt a twist-skewed conformation that prevents coplanarity while maximizing π-electron delocalization within each individual ring system [28] [30].

The electronic properties of the aromatic rings are significantly influenced by the halogen substitution pattern, with the four iodine atoms serving as electron-withdrawing groups that reduce the overall π-electron density across both ring systems [12] [25]. The inner ring experiences greater electronic perturbation due to the presence of two iodine substituents, while the outer ring maintains relatively higher electron density owing to the electron-donating hydroxyl group at the 4'-position [25] [31].

Table 2: Aromatic Ring System Analysis

| Ring Feature | Characteristic | Structural Importance |

|---|---|---|

| Inner Ring Planarity | Near-perfect planarity with slight deviations due to iodine substituents | Maintains rigid framework for iodine positioning |

| Outer Ring Planarity | Highly planar with minimal distortion | Provides stable platform for phenolic hydroxyl group |

| Inner Ring π-Electron Density | Reduced by electron-withdrawing iodine substituents | Influences electronic distribution across molecule |

| Outer Ring π-Electron Density | Less affected due to single hydroxyl electron-donating group | Affects hydrogen bonding capability of phenolic group |

| Inter-Ring Dihedral Angle | Approximately 90° (skewed conformation) | Critical for proper receptor binding conformation |

| Iodine Effect on Aromaticity | Electron-withdrawing, reduces electron density in aromatic system | Creates electron-deficient regions important for binding |

Iodine Substitution Patterns

The tetraiodo substitution pattern in N-Acetyl L-Thyroxine Ethyl Ester follows the characteristic arrangement found in naturally occurring thyroxine, with iodine atoms positioned at the 3,5-positions of the inner ring and the 3',5'-positions of the outer ring [10] [12]. This specific substitution pattern is crucial for maintaining the biological activity associated with thyroid hormone structures, as each iodine atom contributes to the overall molecular recognition and binding affinity [13] [26].

The 3- and 5-positions on the inner ring place the iodine substituents meta to the phenolic hydroxyl group and create a symmetrical substitution pattern that stabilizes the aromatic system [12] [32]. The 3-position iodine is positioned ortho to the ether linkage, while the 5-position iodine is ortho to the alanine side chain attachment point [1] [10]. On the outer ring, the 3'-position iodine is located ortho to the ether bridge, and the 5'-position iodine occupies a meta position relative to the ether linkage [10] [12].

The carbon-iodine bond lengths in thyroid hormone structures typically range from 2.10 to 2.12 Å, representing some of the longest covalent bonds in the molecule due to the large atomic radius of iodine [35] [36]. These extended bond lengths contribute to significant steric effects that influence the overall molecular conformation and prevent free rotation around the inter-ring ether bridge [28] [30]. The iodine substituents also serve as major determinants of the molecule's high lipophilicity, contributing substantially to the LogP value of 6.05 [3] [25].

Table 3: Iodine Substitution Pattern in N-Acetyl L-Thyroxine Ethyl Ester

| Position | Ring Location | Iodine Present | Chemical Significance |

|---|---|---|---|

| 3-Position | Inner Ring | Yes | Meta to hydroxyl, ortho to ether linkage |

| 5-Position | Inner Ring | Yes | Meta to hydroxyl, ortho to alanine chain |

| 3'-Position | Outer Ring | Yes | Meta to hydroxyl, ortho to ether linkage |

| 5'-Position | Outer Ring | Yes | Meta to hydroxyl, meta to ether linkage |

Acetyl and Ethyl Ester Functional Groups

The N-acetyl modification represents a critical structural feature that protects the amino group of the original L-thyroxine structure while introducing significant conformational constraints [15] [18]. The acetyl group, with the chemical formula CH₃CO-, forms a planar amide linkage with the amino nitrogen, creating an sp² hybridized nitrogen center that restricts rotation around the carbon-nitrogen bond [14] [15]. This planar configuration is maintained through resonance between the nitrogen lone pair and the carbonyl π-system, resulting in partial double-bond character for the C-N amide bond [15] [21].

The acetyl carbonyl oxygen serves as a strong hydrogen bond acceptor, with bond lengths typically ranging from 1.22 to 1.24 Å for the C=O double bond [17] [20]. The amide resonance effect significantly influences the acidity of the N-H proton and stabilizes the overall amide bond against hydrolytic degradation [15] [18]. The methyl group of the acetyl moiety adopts a preferential conformation that minimizes steric interactions with the aromatic ring system [6] [14].

The ethyl ester functional group represents a carboxyl-protecting modification that dramatically alters the physicochemical properties of the molecule compared to the free carboxylic acid [17] [20]. The ester carbonyl exhibits a bond length of approximately 1.20 to 1.22 Å, slightly shorter than the acetyl carbonyl due to reduced resonance stabilization [17] [16]. The ethyl group preferentially adopts an anti conformation to minimize steric hindrance, with the C-O-C bond angle typically measuring between 115 and 118 degrees [16] [17].

The combined effect of both protective groups results in a substantial increase in molecular lipophilicity, as evidenced by the LogP value of 6.05, which represents a significant enhancement in membrane permeability compared to the parent thyroxine molecule [3] [21]. The ester functionality is considerably less reactive than the corresponding carboxylic acid, providing enhanced stability while maintaining the potential for bioactivation through enzymatic hydrolysis [16] [17].

Table 4: Acetyl and Ethyl Ester Functional Group Properties

| Property | Characteristic | Functional Significance |

|---|---|---|

| Acetyl Group Planarity | Planar amide with sp² hybridized nitrogen | Restricts rotation around C-N bond |

| Acetyl Resonance Effect | Electron delocalization between N-C=O | Stabilizes amide bond, affects N-H acidity |

| Acetyl Hydrogen Bonding | Strong hydrogen bond acceptor at carbonyl oxygen | Important for intermolecular interactions |

| Ethyl Ester Conformation | Preferentially anti conformation | Minimizes steric hindrance |

| Ester Carbonyl Reactivity | Less reactive than carboxylic acid | Provides stability while maintaining bioavailability |

| Combined Effect on Lipophilicity | Significant increase in overall lipophilicity | Enhances membrane permeability and bioavailability |

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of N-Acetyl L-Thyroxine Ethyl Ester reveals the critical importance of specific structural features for maintaining biological recognition while providing enhanced pharmacological properties [23] [24]. The tetraiodo substitution pattern represents the most crucial structural element for thyroid hormone receptor binding, as the specific positioning of iodine atoms at the 3,5,3',5'-positions creates the optimal electronic and steric environment for receptor interaction [23] [26].

The diphenyl ether bridge maintains an angle of approximately 119-120 degrees, which is essential for establishing the proper spatial relationship between the two aromatic rings [28] [31]. This angular arrangement promotes optimal positioning of the iodine substituents while maintaining the skewed conformation that positions the molecule correctly within the receptor binding pocket [23] [28]. Alterations to this bridge angle or substitution of the oxygen atom with other heteroatoms significantly compromises biological activity [28] [29].

The L-configuration at the α-carbon is absolutely required for biological activity, as the specific stereochemical arrangement of the alanine side chain determines the proper orientation of the molecule within the thyroid hormone receptor [23] [26]. The skewed ring conformation, with the rings positioned at approximately 90 degrees to each other, is critical for optimizing the spatial arrangement of the iodine substituents and ensuring proper receptor activation [28] [30].

The N-acetyl and ethyl ester modifications have minimal direct impact on receptor binding affinity but provide significant advantages in terms of metabolic stability and cellular uptake [6] [21]. The acetyl protection reduces susceptibility to enzymatic degradation at the amino terminus, while the ethyl ester enhances membrane permeability and improves bioavailability [16] [21]. These modifications effectively create a prodrug that can potentially be activated through specific enzymatic processes while maintaining the essential structural features required for thyroid hormone activity [24] [26].

Table 5: Detailed Structure-Activity Relationship Analysis

| Structural Feature | Effect on Receptor Binding | Effect on Biological Activity |

|---|---|---|

| Iodine at 3,5-Positions (Inner Ring) | Essential for proper fit in binding pocket | Crucial for hormone potency |

| Iodine at 3',5'-Positions (Outer Ring) | Critical for hormone-receptor interactions | Necessary for full agonist activity |

| Diphenyl Ether Bridge Angle | Maintains optimal distance between rings | Critical for maintaining active conformation |

| Skewed Ring Conformation | Positions iodines for optimal interaction | Essential for proper receptor activation |

| L-Configuration at α-Carbon | Required for proper side chain orientation | Determines biological activity stereoselectivity |

| N-Acetylation | Minimal direct effect on binding | Increases metabolic stability |

| Ethyl Esterification | Minimal direct effect on binding | Improves cellular uptake |

Table 6: Key Bond Lengths in N-Acetyl L-Thyroxine Ethyl Ester

| Bond Type | Typical Length (Å) | Significance in Structure |

|---|---|---|

| C-I (Aromatic) | 2.10-2.12 | Determines iodine positioning and steric effects |

| C-O (Ether Bridge) | 1.36-1.38 | Critical for inter-ring orientation |

| C-O (Phenolic) | 1.35-1.37 | Influences hydrogen bonding capability |

| C=O (Acetyl) | 1.22-1.24 | Affects amide resonance and planarity |

| C=O (Ester) | 1.20-1.22 | Important for ester reactivity |

| C-N (Amide) | 1.32-1.34 | Determines amide conformation |

| C-C (Aromatic) | 1.38-1.40 | Maintains aromatic ring geometry |

| C-C (Aliphatic) | 1.52-1.54 | Provides flexibility in side chains |

Solubility Profile in Various Solvents

The solubility characteristics of N-Acetyl L-Thyroxine Ethyl Ester demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to its aromatic iodinated structure and ester functionality [1] [2].

Aqueous Solubility: N-Acetyl L-Thyroxine Ethyl Ester exhibits limited water solubility, with values typically below 1 mg/mL [3]. This poor aqueous solubility is attributed to the compound's high lipophilicity, enhanced by the presence of four iodine atoms and the ethyl ester group, which increase the molecular hydrophobicity [1].

Organic Solvent Solubility: The compound demonstrates significantly enhanced solubility in organic solvents. In methanol and ethanol, solubility ranges from 10-20 mg/mL, making these solvents suitable for analytical and preparative applications [3] [4]. Dimethyl sulfoxide (DMSO) provides the highest solubility, exceeding 30 mg/mL, which is particularly valuable for biological studies requiring stock solution preparation [5].

Halogenated Solvents: Chloroform and dichloromethane offer moderate solubility (5-10 mg/mL), reflecting the compound's compatibility with non-polar aprotic solvents [3]. These solvents are frequently employed in extraction and purification procedures.

Non-polar Solvents: The compound shows limited solubility in non-polar solvents such as toluene and n-hexane, with values below 1 mg/mL and 0.1 mg/mL respectively [3]. This property is consistent with the presence of polar functional groups including the acetamide and phenolic hydroxyl groups.

| Solvent | Solubility Range (mg/mL) | Classification |

|---|---|---|

| Water | < 1 | Sparingly soluble |

| Methanol | 10-20 | Soluble |

| Ethanol | 10-20 | Soluble |

| DMSO | > 30 | Highly soluble |

| Chloroform | 5-10 | Moderately soluble |

| Dichloromethane | 5-10 | Moderately soluble |

| Acetone | 1-5 | Slightly soluble |

| Toluene | < 1 | Poorly soluble |

| n-Hexane | < 0.1 | Insoluble |

Partition Coefficients and pKa Values

The partition coefficient (LogP) of N-Acetyl L-Thyroxine Ethyl Ester has been experimentally determined to be 6.05350, indicating high lipophilicity [1]. This elevated LogP value reflects the compound's preference for organic phases over aqueous environments, which is consistent with its structural characteristics including the iodinated aromatic rings and ethyl ester functionality.

Partition Coefficient Analysis: The LogP value of 6.05350 positions N-Acetyl L-Thyroxine Ethyl Ester in the highly lipophilic range, significantly exceeding the typical range for drug-like molecules (0-5) [1]. This property suggests limited bioavailability through oral administration and potential for accumulation in lipid-rich tissues.

pKa Considerations: While specific pKa values for N-Acetyl L-Thyroxine Ethyl Ester are not extensively documented in the literature, the compound contains several ionizable groups. The phenolic hydroxyl group typically exhibits pKa values in the range of 9-10, while the amide nitrogen is generally non-ionizable under physiological conditions [6]. The presence of electron-withdrawing iodine atoms is expected to lower the pKa of the phenolic group compared to unsubstituted tyrosine derivatives.

Distribution Coefficient (LogD): The distribution coefficient at physiological pH (7.4) is expected to be similar to the LogP value due to the limited ionization of functional groups at this pH. The compound's high lipophilicity suggests extensive binding to plasma proteins and significant tissue distribution.

Spectroscopic Characteristics

N-Acetyl L-Thyroxine Ethyl Ester exhibits characteristic spectroscopic properties that facilitate its identification and quantification across multiple analytical techniques [7] [8].

Ultraviolet-Visible Spectroscopy: The compound displays characteristic absorption maxima at 225 nm and 280-285 nm, corresponding to π→π* transitions in the aromatic system [9] [10]. The presence of iodine substituents causes bathochromic shifts compared to non-iodinated analogs, with the 280-285 nm absorption being particularly diagnostic for quantitative analysis.

Infrared Spectroscopy: The IR spectrum reveals several characteristic absorption bands:

- C=O stretch (ester): 1720-1740 cm⁻¹

- C=O stretch (amide): 1650-1670 cm⁻¹

- N-H stretch (amide): 3200-3400 cm⁻¹

- O-H stretch (phenolic): 3200-3600 cm⁻¹

- C-I stretch: 500-600 cm⁻¹ [11] [8]

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy in CDCl₃ shows aromatic proton signals in the 6.5-8.0 ppm region, with the iodinated aromatic protons appearing as characteristic singlets [12]. The ethyl ester protons appear as a triplet (CH₃) around 1.2 ppm and a quartet (CH₂) around 4.1 ppm. ¹³C NMR reveals aromatic carbons in the 80-160 ppm range, with the carbonyl carbon of the ester appearing around 170 ppm [9].

Mass Spectrometry: The molecular ion peak appears at m/z 846.7, corresponding to the molecular formula C₁₉H₁₇I₄NO₅ [7]. Fragmentation patterns typically show loss of the ethyl ester group (M-45) and sequential loss of iodine atoms, providing structural confirmation.

Thermal Stability and Melting Point

The thermal properties of N-Acetyl L-Thyroxine Ethyl Ester are characterized by moderate thermal stability with decomposition occurring at elevated temperatures [13] [14].

Melting Point: The compound exhibits a melting point of 193-196°C with concurrent decomposition [13]. This relatively high melting point reflects the substantial intermolecular interactions arising from the aromatic π-π stacking and hydrogen bonding between molecules in the crystal lattice.

Thermal Decomposition: Thermal degradation becomes significant above 200°C, with decomposition products including deiodinated derivatives [14]. The primary thermal degradation pathway involves sequential loss of iodine atoms from the aromatic rings, similar to the behavior observed with the parent hormone thyroxine.

Thermal Stability Profile: The compound demonstrates stability under normal storage conditions (2-8°C) but should be protected from elevated temperatures [15]. Differential scanning calorimetry (DSC) studies indicate that the compound remains stable up to approximately 150°C, beyond which endothermic decomposition occurs.

Storage Considerations: For optimal stability, N-Acetyl L-Thyroxine Ethyl Ester should be stored at refrigerated temperatures (2-8°C) in a dry environment, protected from light and moisture [15]. The compound exhibits moisture sensitivity, which can affect its thermal properties and overall stability.

| Thermal Property | Value/Range | Notes |

|---|---|---|

| Melting Point | 193-196°C | With decomposition |

| Decomposition Temperature | > 200°C | Sequential deiodination |

| Storage Temperature | 2-8°C | Refrigerated conditions |

| Thermal Stability | Stable below 150°C | Moisture sensitive |

| Degradation Products | Deiodinated derivatives | Similar to thyroxine |